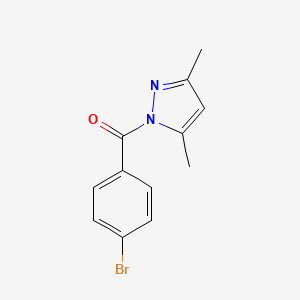![molecular formula C15H22N2O2 B5698391 ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)
ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate, also known as MEPH, is a synthetic compound that belongs to the class of piperidine-based cathinones. It is a psychoactive substance that has been used for recreational purposes and is known to produce stimulant effects similar to those of amphetamines. In recent years, MEPH has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular levels. This results in a stimulant effect on the central nervous system, leading to increased alertness, focus, and euphoria. The exact mechanism of action is still being studied, but it is believed to involve the binding of this compound to the transporters and blocking their reuptake function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased arousal and euphoria. It also increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory effects. It has been found to have potential neurotoxic effects, particularly on dopamine neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Its mechanism of action is well understood, making it a valuable tool for studying the role of neurotransmitters in various physiological and behavioral processes. However, it also has several limitations, including its potential neurotoxic effects, which may limit its use in certain experiments. It also has a high potential for abuse, which may raise ethical concerns in its use.
Orientations Futures
There are several future directions for research on ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate. One area of interest is its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. It may also have potential applications in the treatment of substance use disorders, particularly those involving amphetamines. Another area of interest is its potential as a research tool for studying the role of dopamine, norepinephrine, and serotonin in various physiological and behavioral processes. Further research is needed to fully understand the potential benefits and risks of this compound and its applications in various scientific fields.
Méthodes De Synthèse
Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate can be synthesized through a multi-step process involving the reaction of piperidine with ethyl chloroformate, followed by the reaction of the resulting compound with 3-methylphenylamine. The final product is purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate has been studied for its potential applications in various scientific fields, including pharmacology, toxicology, and neuroscience. It has been found to interact with the monoamine transporters in the brain, leading to the release of dopamine, norepinephrine, and serotonin. This mechanism of action has made it a valuable tool for studying the role of these neurotransmitters in various physiological and behavioral processes.
Propriétés
IUPAC Name |
ethyl 4-(3-methylanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)17-9-7-13(8-10-17)16-14-6-4-5-12(2)11-14/h4-6,11,13,16H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTVTMNPLOUBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197946 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-acetyl-2,5-dimethyl-3-furyl)methyl]thio}benzoic acid](/img/structure/B5698322.png)
![4-[(4-tert-butylphenyl)carbonothioyl]morpholine](/img/structure/B5698334.png)





![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)

